molecular formula C10H16O B1220294 2-Cyclopentylcyclopentanone CAS No. 4884-24-6

2-Cyclopentylcyclopentanone

Cat. No.: B1220294
CAS No.: 4884-24-6
M. Wt: 152.23 g/mol
InChI Key: CWZGKTMWPFTJCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylcyclopentanone typically involves an aldol condensation reaction followed by hydrogenation. One method involves the reaction of cyclopentanone with an aqueous sodium hydroxide solution under heating and refluxing conditions. The organic phase is then separated, neutralized with dilute hydrochloric acid, and subjected to hydrogenation using active supported palladium (Pd/C) as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a one-pot multistep process with multifunctional catalysts. This method involves condensation, dehydration, and reduction reactions, which are catalyzed by multifunctional base-acid-metal catalysts. This approach reduces the environmental impact and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylcyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for reducing this compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Scientific Research Applications

2-Cyclopentylcyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by inhibiting radical chain oxidation of organic compounds. The active centers of the molecule play a crucial role in terminating the oxidation chain reactions, thereby exerting its effects .

Comparison with Similar Compounds

  • Cyclopentanone
  • 2-Ethylcyclopentanone
  • Caprolactam

Comparison: 2-Cyclopentylcyclopentanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to cyclopentanone, it has a higher molecular weight and different odor characteristics. 2-Ethylcyclopentanone and caprolactam share some structural similarities but differ in their applications and chemical behavior .

Properties

IUPAC Name

2-cyclopentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZGKTMWPFTJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863467
Record name [1,1'-Bicyclopentyl]-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity green minty aroma
Record name 2-Cyclopentylcyclopentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Cyclopentylcyclopentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.983 (20°)
Record name 2-Cyclopentylcyclopentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4884-24-6
Record name 2-Cyclopentylcyclopentanone
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Record name 2-Cyclopentylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Bicyclopentyl]-2-one
Source EPA Chemicals under the TSCA
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Record name [1,1'-Bicyclopentyl]-2-one
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Record name [1,1'-bicyclopentyl]-2-one
Source European Chemicals Agency (ECHA)
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Record name 2-CYCLOPENTYLCYCLOPENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Cyclopentylcyclopentanone in the context of insect behavior?

A: Research suggests that this compound plays a role in the host preference of certain insects. For instance, studies on the European corn borer (Ostrinia nubilalis) revealed that this compound, among other volatiles, elicited electrophysiological responses in the antennae of both male and female insects. [] While not as attractive as the complete blend of volatiles emitted by maize plants, this compound influenced the behavior of the insects in olfactometer tests. [] This highlights its potential role in insect-plant interactions.

Q2: How does the presence of this compound in the volatile profile differ between apple and walnut trees?

A: Analysis of volatile compounds emitted by apple and walnut trees showed distinct differences. While this compound was detected in both, it was not specifically emitted by either tree species. [] This suggests that its presence might be attributed to external factors, such as materials used in the collection process, rather than being a characteristic volatile of the plant species themselves. []

Q3: Can this compound be considered a key component of Nepeta pratti Levl essential oil?

A: While present in the essential oil of Nepeta pratti Levl, this compound constitutes a minor component. [] Research identified it as one of the compounds extracted using CO2 supercritical extraction technology, representing 0.51% of the total composition. [] The major constituents were pulegone and menthone, with terpenes comprising the largest fraction of the extracted oil. []

Q4: How does this compound contribute to the degradation of nylon 66?

A: While not directly involved in the degradation process, this compound is identified as a product formed during the thermal degradation of nylon 66. [] This degradation involves hydrolysis and ammonolysis of amide groups, leading to a decrease in molecular weight and the formation of crosslinking agents. [] The volatile byproducts, including this compound, exhibit a strong absorption peak around 290 mμ. []

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